Product packaging for Di-sec-butyl peroxycarbonate(Cat. No.:CAS No. 71501-14-9)

Di-sec-butyl peroxycarbonate

Cat. No.: B12649652
CAS No.: 71501-14-9
M. Wt: 190.24 g/mol
InChI Key: IKBVWGOHCLVYTA-UHFFFAOYSA-N
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Description

Overview of Organic Peroxides as Radical Initiators in Polymer Science

Organic peroxides are a crucial class of compounds in polymer chemistry, primarily utilized as radical initiators. wikipedia.orgpergan.com Their defining feature is the peroxide functional group (-O-O-), which readily undergoes homolytic cleavage upon heating or irradiation to produce two highly reactive free radicals. wikipedia.orgpergan.com These radicals then initiate the polymerization of monomers, such as acrylates and vinyl compounds, by attacking their double bonds and creating a new radical center, which in turn propagates the polymer chain. wikipedia.org The choice of a specific organic peroxide is dictated by its thermal decomposition characteristics, particularly its half-life at a given temperature, which allows for precise control over the polymerization rate. pergan.comtaylorandfrancis.com Organic peroxides are classified into several types, including dialkyl peroxides, diacyl peroxides, peroxyesters, and peroxydicarbonates, each with distinct reactivity and applications. pergan.comtaylorandfrancis.com They are instrumental in the production of a wide array of polymers, including polyethylene (B3416737), polyvinyl chloride (PVC), and various resins. wikipedia.orgpergan.com

Historical Development and Significance of Peroxydicarbonates in Polymerization Initiatives

The development of peroxydicarbonates as polymerization initiators marked a significant advancement in the field, particularly for low-temperature polymerization processes. Historically, higher temperatures were required for many polymerization reactions, which could lead to undesirable side reactions, discoloration, and limitations in the types of monomers that could be used. google.com The introduction of peroxydicarbonates, such as diisopropyl peroxydicarbonate, allowed for polymerization to be carried out at significantly lower temperatures, as low as 25°C for styrene. google.com This was a notable improvement over initiators like benzoyl peroxide, which typically required temperatures in the range of 50°C to 80°C. google.com The ability to polymerize at lower temperatures offers several advantages, including better temperature control, faster heat removal, and the production of polymers with higher molecular weights and reduced branching. google.com The application of peroxydicarbonates has been particularly significant in the polymerization of vinyl chloride and in the development of redox catalyst systems to further reduce polymerization temperatures. google.comwiley.com

Position of Di-sec-butyl Peroxycarbonate within Advanced Materials Synthesis Research

Di-sec-butyl peroxydicarbonate (DSBPC) holds a specific and important position within the landscape of advanced materials synthesis. It is recognized as an efficient initiator for various polymerization processes, including the production of low-density polyethylene (LDPE) and polyvinyl chloride (PVC). arkema.com Its utility extends to both high-pressure and emulsion polymerization techniques, particularly at operating temperatures below 70°C. arkema.com In the context of advanced materials, the ability to tailor polymer properties is paramount. DSBPC contributes to this by enabling the synthesis of polymers with specific characteristics required for applications such as durable coatings and high-barrier films for packaging. Research into DSBPC is also focused on its application in creating long-chain branched polypropylene (B1209903) (LCB-PP), a modification that enhances the melt strength and processing characteristics of the polymer, making it suitable for applications like foaming and film blowing. mdpi.com The compound is often used in solution with mineral spirits to improve handling safety.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into Di-sec-butyl peroxydicarbonate primarily revolves around its synthesis, decomposition kinetics, and application in specific polymerization systems. Researchers have investigated its synthesis through the reaction of sec-butyl chloroformate with hydrogen peroxide under alkaline conditions. A key objective is to understand and model its thermal decomposition behavior to ensure safe handling and to optimize its efficiency as an initiator. cdnsciencepub.com This includes studying its decomposition in various solvents and determining its activation energy for thermal decomposition. cdnsciencepub.com Comparative studies are also a significant area of research, where the efficacy of DSBPC is compared to other initiators like diisopropyl peroxydicarbonate in the polymerization of monomers such as vinyl chloride. wiley.com These studies aim to elucidate the influence of the initiator's structure on polymerization rates and the properties of the resulting polymer. Furthermore, academic research explores the radical pathways involved in its decomposition and subsequent reactions, which is crucial for controlling the microstructure of the synthesized polymers. cdnsciencepub.com

Interactive Data Tables

Table 1: Chemical Identity and Properties of Di-sec-butyl Peroxydicarbonate

PropertyValueSource
CAS Number 19910-65-7 chemicalbook.com
Molecular Formula C₁₀H₁₈O₆ chemicalbook.com
Molecular Weight 234.25 g/mol chemicalbook.com
Physical State Viscous oil
Decomposition Temperature Decomposes violently or explosively at 0-10°C noaa.gov

Table 2: Comparison of Peroxydicarbonate Initiators

Compound NameMolecular FormulaKey CharacteristicsPrimary ApplicationsSource
Di-sec-butyl peroxydicarbonate C₁₀H₁₈O₆Viscous oil, effective low-temperature initiator.Polymerization of LDPE and PVC. arkema.com arkema.com
Diisopropyl peroxydicarbonate C₈H₁₄O₆Crystalline solid, well-balanced stability and reactivity.PVC and fluoropolymer production.
Diethyl peroxydicarbonate C₆H₁₀O₆Efficient initiator, more so than lauroyl peroxide in some systems.Homopolymerization of vinyl chloride. wiley.com wiley.com
Di-n-propyl peroxydicarbonate C₈H₁₄O₆Less reactive than di-sec-butyl analog in certain applications.Used in similar applications to other peroxydicarbonates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O4 B12649652 Di-sec-butyl peroxycarbonate CAS No. 71501-14-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71501-14-9

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

butan-2-yl butan-2-yloxy carbonate

InChI

InChI=1S/C9H18O4/c1-5-7(3)11-9(10)13-12-8(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

IKBVWGOHCLVYTA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OOC(C)CC

Origin of Product

United States

Advanced Synthetic Methodologies for Di Sec Butyl Peroxycarbonate

Optimized Laboratory-Scale Synthesis Protocols for High-Purity Di-sec-butyl Peroxycarbonate

The laboratory synthesis of high-purity this compound is predicated on the precise control of reaction conditions and effective purification techniques to manage the compound's inherent thermal sensitivity. nih.govnoaa.gov

The principal laboratory method for synthesizing this compound involves the reaction of sec-Butyl Chloroformate with hydrogen peroxide. This reaction is typically performed in a two-phase system where an aqueous solution of hydrogen peroxide and a base (to neutralize the resulting acid) reacts with sec-Butyl Chloroformate, which may be dissolved in an organic solvent. framochem.com

Key controlled parameters for this exothermic reaction include:

Temperature: Due to the thermal instability of organic peroxides, the reaction temperature must be strictly maintained at low levels, often between 0-10°C, to prevent decomposition which can be violent or explosive. noaa.gov

pH Control: A base, such as a cold alkaline solution, is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing acid-catalyzed decomposition. framochem.com

Stoichiometry: The molar ratio of reactants is carefully controlled to maximize the yield of the desired peroxydicarbonate and minimize side reactions.

Agitation: Efficient mixing is crucial in the two-phase system to ensure high interfacial area for the reaction between the aqueous and organic phases, leading to higher yields in shorter times. google.com

The general reaction is as follows: 2 sec-C₄H₉O(CO)Cl + H₂O₂ + 2 NaOH → (sec-C₄H₉OCOO)₂ + 2 NaCl + 2 H₂O

Table 1: Typical Laboratory Reaction Parameters

Parameter Controlled Condition Rationale
Temperature 0-10 °C Prevents self-accelerating exothermic decomposition of the product. noaa.gov
pH Alkaline Neutralizes HCl byproduct, driving the reaction equilibrium. framochem.com
Reactants sec-Butyl Chloroformate, Hydrogen Peroxide Primary reagents for the formation of the peroxycarbonate linkage.
Solvent Two-phase system (e.g., organic solvent and water) Facilitates reaction and separation of products. google.com
Agitation Vigorous stirring Maximizes reactant contact in the heterogeneous mixture. google.com

Achieving research-grade purity (>99%) requires meticulous purification to remove unreacted starting materials, byproducts, and solvents. google.com Given the compound's sensitivity to heat, shock, and friction, these procedures must be conducted with extreme care. noaa.gov

Solvent Extraction and Washing: The crude reaction mixture is typically subjected to a series of washing steps. The organic layer containing the this compound is washed with water to remove water-soluble impurities and then with a dilute basic solution to remove any residual acidic byproducts. This is followed by a final water wash to neutrality.

Phase Separation: After washing, the organic phase is separated from the aqueous phase. For continuous processes, centrifugation can be employed to effectively isolate the product. google.com

Drying: The separated organic phase is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove dissolved water.

Vacuum Distillation: While vacuum distillation is a standard technique for purifying liquids, its application to this compound is limited by the compound's low decomposition temperature. If employed, it must be performed under a high vacuum at the lowest possible temperature to minimize the risk of thermal decomposition.

Green Chemistry Principles in the Synthesis of Peroxydicarbonates

The application of green chemistry principles to peroxydicarbonate synthesis aims to reduce the use of hazardous substances, minimize waste, and improve energy efficiency. unibo.itwjpmr.com

A promising green alternative to traditional methods is the electrochemical synthesis of peroxodicarbonates. rsc.org This method involves the direct anodic conversion of alkali carbonates in aqueous media. rsc.org By using advanced electrode materials like boron-doped diamond anodes and specialized flow cells to manage heat, high concentrations of peroxodicarbonate can be generated. rsc.orgnih.gov

This route offers several advantages:

It avoids the use of chloroformates, which are typically derived from the highly toxic chemical phosgene.

The process uses water as a solvent and simple carbonates as starting materials.

It can be scaled up, with demonstrations already performed on a pilot scale. rsc.org

While the direct electrochemical synthesis of this compound has not been extensively detailed, the underlying principles are applicable. A potential pathway could involve the in-situ generation of peroxodicarbonate ions which then react with a sec-butanol derivative, or a direct electrochemical process using sec-butyl carbonate as a starting material.

Green chemistry emphasizes maximizing the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.orgwikipedia.org The traditional synthesis of this compound from sec-Butyl Chloroformate and hydrogen peroxide is not perfectly atom-economical because it generates hydrochloric acid as a byproduct, which must be neutralized, creating salt waste. nih.gov

Atom Economy Calculation:

Reactants: 2 x C₅H₉ClO₂ (136.58 g/mol ) + H₂O₂ (34.01 g/mol ) = 307.17 g/mol

Desired Product: C₁₀H₁₈O₆ (234.25 g/mol )

Atom Economy: (234.25 / 307.17) * 100% = 76.3%

This calculation shows that nearly 24% of the reactant mass is converted into byproducts. In contrast, electrochemical routes and addition reactions that incorporate all reactant atoms into the product are considered to have 100% atom economy and are thus preferred from a green chemistry perspective. scranton.edu

Solvent minimization is another key goal. unibo.it The use of microreactors can significantly reduce solvent volumes. researchgate.net Furthermore, research into greener solvents, such as dimethyl carbonate, which is biodegradable and has low toxicity, presents opportunities to replace more hazardous traditional organic solvents. semanticscholar.org

Decomposition Kinetics and Radical Generation Mechanisms of Di Sec Butyl Peroxycarbonate

Thermal Decomposition Pathways and Initiation of Radical Formation

The thermal decomposition of organic peroxides is a fundamental process in their application as radical initiators. For di-sec-butyl peroxycarbonate, the primary thermal decomposition pathway is expected to be the homolytic cleavage of the labile oxygen-oxygen (peroxide) bond. This bond is inherently weak and susceptible to scission upon the input of sufficient thermal energy.

The initiation step in the thermal decomposition of this compound is the unimolecular homolytic cleavage of the O-O bond. This process results in the formation of two sec-butoxycarboxy radicals. These primary radicals can then undergo further reactions, most notably decarboxylation, to yield sec-butoxy radicals and carbon dioxide.

(CH₃CH₂CH(CH₃)OC(O)O)₂ → 2 CH₃CH₂CH(CH₃)OC(O)O• CH₃CH₂CH(CH₃)OC(O)O• → CH₃CH₂CH(CH₃)O• + CO₂

This two-step process of peroxide bond cleavage followed by decarboxylation is a common feature in the decomposition of dialkyl peroxycarbonates.

The rate of thermal decomposition of peroxides is highly dependent on temperature. This relationship is typically described by the Arrhenius equation, which indicates that the rate constant for decomposition increases exponentially with temperature. For safe handling and effective use, the thermal stability of a peroxide is often characterized by its half-life at various temperatures. While specific data for this compound is not available, it is expected to follow this general trend.

The influence of pressure on the decomposition of organic peroxides in the condensed phase is generally less pronounced than the effect of temperature. However, at very high pressures, the decomposition rate can be affected due to changes in the volume of activation. For gas-phase decompositions, pressure can play a more significant role in the kinetics and reaction pathways.

Photochemical and Redox-Initiated Decomposition Mechanisms

In addition to thermal energy, other methods can be employed to induce the decomposition of this compound and generate radicals.

Photochemical Decomposition: Organic peroxides can undergo photolytic cleavage of the O-O bond upon absorption of ultraviolet (UV) light of appropriate wavelength. This process allows for radical generation at temperatures lower than those required for thermal decomposition. The mechanism is analogous to thermal decomposition, with the energy of the photons driving the homolytic scission of the peroxide bond.

Redox-Initiated Decomposition: The decomposition of peroxides can also be initiated or accelerated at lower temperatures through redox reactions, often involving transition metal ions. For instance, a one-electron transfer from a metal ion (e.g., Fe²⁺) to the peroxide can lead to the cleavage of the O-O bond and the formation of a radical and a new ionic species. This method is particularly useful in emulsion polymerization systems where metal salts can be readily incorporated.

Kinetic Modeling of this compound Decomposition

Kinetic modeling is essential for predicting the decomposition behavior of this compound under various process conditions, which is crucial for both safety and process optimization.

The key parameters in the kinetic modeling of first-order decomposition reactions are the activation energy (Ea) and the pre-exponential factor (A), which are related to the rate constant (k) by the Arrhenius equation:

k = A * exp(-Ea / RT)

Where R is the gas constant and T is the absolute temperature. These parameters are typically determined experimentally by measuring the decomposition rate at different temperatures using techniques such as differential scanning calorimetry (DSC) or by monitoring the disappearance of the peroxide concentration over time.

While specific values for this compound are not documented in the literature, a study on the thermal decomposition of di-sec-butyl peroxydicarbonate, a structurally similar compound, can provide an estimate of the expected magnitude of these parameters.

Table 1: Comparative Kinetic Data for Analogous Peroxides

Compound Activation Energy (Ea) (kJ/mol) Pre-exponential Factor (A) (s⁻¹)

Note: Data for Di-tert-butyl peroxide is provided for comparative purposes as specific data for this compound is not available in the cited literature.

The solvent in which the decomposition of this compound is carried out can have a significant impact on both the kinetics of the reaction and the yield of useful radicals. The solvent can influence the rate of decomposition through polarity effects and by participating in cage effects.

The "cage effect" refers to the phenomenon where the initially formed radical pair is trapped within a "cage" of solvent molecules. Within this cage, the radicals can either diffuse apart to become free radicals available for initiation or they can recombine. The viscosity and polarity of the solvent can affect the lifetime of the solvent cage and thus the efficiency of radical generation.

Characterization of Radical Species and Their Lifetime in Solution

The decomposition of this compound results in the formation of highly reactive radical species. Understanding the identity and behavior of these radicals is crucial for controlling polymerization reactions and other applications where this compound is used as an initiator. The primary radical species generated is the sec-butoxycarbonyloxyl radical, which can subsequently undergo further reactions to produce other radical and non-radical products. The characterization and lifetime of these radicals in solution are key areas of research in the field of free-radical chemistry.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful and definitive spectroscopic technique for the detection and characterization of paramagnetic species, including free radicals. nih.gov This method is highly sensitive to species with unpaired electrons, making it an invaluable tool for studying the transient radicals generated during the decomposition of peroxides like this compound. nih.gov

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The resulting spectrum provides a wealth of information about the radical's structure, conformation, and its interaction with the surrounding environment. nih.gov Key parameters obtained from an EPR spectrum include the g-factor and hyperfine coupling constants (hfs). The g-factor is a characteristic property of the radical, while the hyperfine coupling constants arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C), providing detailed information about the electronic structure and the identity of the radical. ljmu.ac.uk

However, the direct detection of the primary sec-butoxycarbonyloxyl and subsequent sec-butoxy radicals in solution at room temperature is challenging due to their extremely short lifetimes. interchim.fr To overcome this limitation, a technique known as spin trapping is widely employed. rsc.org Spin trapping involves the use of a "spin trap," a diamagnetic compound that reacts with the short-lived radical to form a much more stable paramagnetic species, known as a spin adduct. This spin adduct has a longer lifetime, allowing for its accumulation to a concentration detectable by EPR. interchim.fr Commonly used spin traps include nitrones, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). interchim.fr

In the context of this compound decomposition, spin trapping experiments can be designed to identify the initially formed sec-butoxycarbonyloxyl radical. The EPR spectrum of the resulting spin adduct will exhibit a unique set of hyperfine coupling constants that are characteristic of the trapped radical.

While specific EPR data for the direct study of this compound is not extensively available in the public literature, studies on analogous peroxydicarbonates provide valuable insights. For instance, EPR spin-trapping experiments on the thermolysis of other peroxydicarbonates have successfully identified the corresponding alkoxycarbonyloxyl radicals. rsc.org The hyperfine coupling constants for the spin adducts of these radicals provide a basis for the expected spectral parameters for the sec-butoxycarbonyloxyl radical adduct.

The table below presents hypothetical EPR data for a spin adduct of a sec-butoxycarbonyloxyl radical, based on typical values observed for similar alkoxycarbonyloxyl radical adducts with a nitrone spin trap like PBN (N-tert-butyl-α-phenylnitrone).

Table 1: Representative EPR Hyperfine Coupling Constants for a PBN Spin Adduct of a sec-Butoxycarbonyloxyl Radical

NucleusHyperfine Coupling Constant (a) in Gauss (G)
Nitrogen (a_N)13.5 - 14.5 G
β-Hydrogen (a_Hβ)1.8 - 2.5 G

Note: These are representative values and can vary depending on the solvent and temperature.

The lifetime of the radical species in solution is another critical parameter that can be indirectly estimated using EPR techniques. By monitoring the decay of the EPR signal of the spin adduct over time, information about the stability and reactivity of the initial transient radical can be inferred. The lifetime of radicals is influenced by various factors, including the solvent, temperature, and the presence of other reactive species.

Di Sec Butyl Peroxycarbonate As an Initiator in Polymerization Systems

Mechanisms of Radical Polymerization Initiated by Di-sec-butyl Peroxycarbonate

The initiation mechanism begins with the homolytic cleavage of the oxygen-oxygen bond in the this compound molecule upon heating. This decomposition results in the formation of two sec-butoxycarboxy radicals. These radicals can then initiate polymerization by adding to a monomer unit, thus creating a new radical that can propagate the polymer chain.

Alternatively, the sec-butoxycarboxy radicals can undergo subsequent reactions, such as decarboxylation, to form sec-butyl radicals and carbon dioxide. These sec-butyl radicals are also capable of initiating polymerization. The specific pathway and the efficiency of initiation can be influenced by the reaction conditions, including temperature and the solvent used. The rate of decomposition of the initiator is a critical parameter and is often characterized by its half-life, which is the time required for half of the initiator to decompose at a specific temperature. pergan.com

Application in Bulk, Solution, Suspension, and Emulsion Polymerization

This compound is a monomer-soluble initiator, which makes it well-suited for several polymerization techniques. pergan.com

Bulk Polymerization: In this method, the reaction mixture consists only of the monomer and the initiator. This compound's solubility in the monomer allows for a homogeneous reaction system. A key advantage of bulk polymerization is the production of high-purity polymers. However, heat dissipation can be a challenge due to the increasing viscosity of the polymerizing medium. pergan.com

Solution Polymerization: Here, the monomer and initiator are dissolved in an inert solvent. The solvent helps to control the viscosity and dissipate the heat generated during polymerization. The choice of solvent is crucial as it can affect the initiator's decomposition rate and the polymer's molecular weight.

Suspension Polymerization: This technique involves dispersing the monomer, containing the dissolved initiator, as droplets in a continuous aqueous phase. A suspending agent is used to stabilize the droplets. Polymerization occurs within these individual droplets, which can be considered as small bulk reactors. This method offers excellent heat transfer and control.

Emulsion Polymerization: Traditionally, water-soluble initiators are employed in emulsion polymerization. However, specialized formulations of this compound as an emulsion have been developed. These emulsions allow for the use of this otherwise water-insoluble initiator in an aqueous-based system, expanding its application to the synthesis of polymers like PVC in an emulsion process.

The selection of the polymerization technique depends on various factors, including the desired polymer properties, production scale, and the need for heat and viscosity control.

Initiation of Low-Density Polyethylene (B3416737) (LDPE) Synthesis

The synthesis of Low-Density Polyethylene (LDPE) is a high-pressure and high-temperature process that relies on free-radical polymerization. Organic peroxides, such as this compound, can be used as initiators in this process. The high temperatures used in LDPE production necessitate initiators that decompose at an appropriate rate to sustain the polymerization reaction.

The mechanism involves the thermal decomposition of this compound to generate free radicals. These radicals then add to ethylene (B1197577) monomers, initiating the growth of polyethylene chains. The highly branched structure of LDPE is a result of intramolecular and intermolecular chain transfer reactions that occur during polymerization. The choice of initiator and reaction conditions can influence the degree of branching and, consequently, the physical and mechanical properties of the final LDPE resin.

Role in Polyvinyl Chloride (PVC) and Vinylidene Chloride Copolymerization

This compound is a commonly used initiator for the polymerization of vinyl chloride to produce Polyvinyl Chloride (PVC). It is also utilized in the copolymerization of vinyl chloride with other monomers, such as vinylidene chloride.

In PVC production, this compound provides a source of free radicals at a suitable temperature for the polymerization of vinyl chloride monomer. The polymerization is typically carried out in suspension or emulsion systems. The initiator's decomposition rate is a key factor in controlling the polymerization rate and the molecular weight of the resulting PVC.

In the copolymerization of vinyl chloride and vinylidene chloride, this compound initiates the reaction, leading to the formation of copolymers with varying compositions. The reactivity ratios of the monomers and the initiator concentration will determine the final copolymer structure and properties. These copolymers are known for their excellent barrier properties and are used in applications such as food packaging films.

Impact of this compound Concentration on Polymerization Rate and Molecular Weight Distribution

The concentration of this compound has a significant impact on both the rate of polymerization and the molecular weight distribution of the resulting polymer. These relationships are fundamental principles of radical polymerization.

Rp ∝ [I]1/2

where Rp is the rate of polymerization and [I] is the initiator concentration.

Molecular Weight Distribution: The molecular weight of the polymer is inversely related to the initiator concentration. A higher initiator concentration results in a larger number of growing polymer chains being initiated simultaneously. With a finite amount of monomer available, this leads to the formation of a larger number of shorter polymer chains, thus decreasing the average molecular weight.

Conversely, a lower initiator concentration generates fewer polymer chains, allowing each chain to grow to a larger size before termination, resulting in a higher average molecular weight. The concentration of the initiator can also influence the molecular weight distribution, or polydispersity, of the polymer.

The following table illustrates the general effect of this compound concentration on polymerization parameters:

Initiator ConcentrationRate of PolymerizationAverage Molecular Weight
Low SlowerHigher
High FasterLower

It is important to optimize the initiator concentration to achieve the desired balance between a practical polymerization rate and the target molecular weight and molecular weight distribution for a specific application.

This compound in Controlled/Living Radical Polymerization (CRP/LRP) Strategies

Controlled/Living Radical Polymerization (CRP/LRP) techniques have revolutionized polymer synthesis by enabling the preparation of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. researchgate.net These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. While conventional radical initiators like this compound are not typically used directly in the most common CRP/LRP systems, their potential for integration is a subject of consideration.

Potential for Integration in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a prominent CRP/LRP method that utilizes a transition metal complex as a catalyst to reversibly activate and deactivate the growing polymer chains. pusan.ac.kr The initiator in a typical ATRP system is an alkyl halide.

The direct use of a conventional peroxide initiator like this compound in a standard ATRP setup is not straightforward. The primary role of the initiator in ATRP is to provide the alkyl halide structure that can be reversibly activated by the metal catalyst. This compound, upon thermal decomposition, generates free radicals directly, which would lead to a conventional free-radical polymerization rather than a controlled ATRP process.

However, there are potential, albeit less common, scenarios where a peroxide could be integrated into an ATRP-like system. For instance, the radicals generated from this compound could potentially react with a suitable reagent to form an in-situ ATRP initiator. Another possibility could involve a hybrid polymerization technique where the peroxide is used to initiate the formation of a macroinitiator that is subsequently used in an ATRP process.

It is important to note that these are theoretical considerations, and the direct application of this compound as a primary initiator in a standard ATRP system is not a conventional or established practice. The fundamental mechanisms of ATRP rely on the reversible activation of an alkyl halide, a role that this compound does not directly fulfill.

Relevance to Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

This compound, as a conventional free radical initiator, can be theoretically utilized in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. The RAFT process is a versatile form of controlled radical polymerization that relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization and achieve polymers with controlled molecular weight and low dispersity. acs.org The fundamental mechanism of RAFT polymerization is compatible with a wide range of conventional radical initiators. nih.gov

For a successful RAFT polymerization, the rate of initiation should be carefully controlled. A burst of radicals from a fast-decomposing initiator could lead to a high concentration of propagating radicals, increasing the likelihood of bimolecular termination events before the RAFT equilibrium is established. This would result in a loss of control over the polymerization and a broadening of the molecular weight distribution. Therefore, the selection of an initiator for a RAFT process is often guided by its half-life at the desired polymerization temperature.

Table 1: Illustrative Comparison of Initiator Half-Life and Polymerization Characteristics in a Hypothetical RAFT Polymerization of Styrene

InitiatorHalf-Life at 100°C (hours)Polydispersity Index (PDI)
This compound~1.01.25
AIBN (Azobisisobutyronitrile)~1.21.20
Benzoyl Peroxide~0.51.35

Note: The data in this table is representative and intended for illustrative purposes to highlight the general relationship between initiator half-life and polymerization control. Actual results may vary depending on specific reaction conditions.

Considerations for Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that typically employs a specific type of initiating system, namely an alkoxyamine. wikipedia.org Alkoxyamines are compounds that contain a labile carbon-oxygen bond, which can reversibly cleave upon heating to generate a propagating radical and a stable nitroxide radical. This reversible termination process allows for controlled chain growth.

The direct use of this compound as the sole initiator in a classical NMP system is not conventional. The mechanism of NMP relies on the presence of a stable nitroxide radical to reversibly cap the growing polymer chains. wikipedia.org While this compound can generate primary radicals, it does not inherently produce the necessary nitroxide mediating agent.

However, it is theoretically possible to use a conventional initiator like this compound in conjunction with a stable nitroxide radical in a bimolecular NMP approach. In such a system, the peroxide would decompose to initiate polymerization, and the separately added nitroxide would then trap the propagating radicals to establish the NMP equilibrium. The stoichiometry between the initiator and the nitroxide is a critical parameter in this approach to achieve good control over the polymerization.

Table 2: Components of Different NMP Initiating Systems

NMP ApproachInitiating SpeciesMediating Species
UnimolecularAlkoxyamineGenerated in-situ from alkoxyamine
BimolecularConventional Initiator (e.g., this compound)Stable Nitroxide Radical (added separately)

Synthesis of Specialty Polymers and Copolymers via this compound Initiation

While specific documented examples of the use of this compound for the synthesis of specialty polymers are not extensively reported in readily available literature, its function as a standard radical initiator allows for its theoretical application in various strategies to produce complex polymer architectures.

Branched Polymers and Their Architectural Control

The synthesis of branched polymers via free radical polymerization can be achieved through several methods where a conventional initiator like this compound could be employed. One common approach involves the use of a "peroxide monomer" or an "inimer" (a molecule that can act as both an initiator and a monomer). rsc.orgresearchgate.net In such a system, this compound could initiate the polymerization of a mixture of a standard monomer and a vinyl-functionalized peroxide. The incorporation of the peroxide monomer into the polymer backbone introduces peroxide functionalities that can later be thermally decomposed to initiate the growth of branches.

Another strategy is the use of a branching agent, a molecule with multiple polymerizable groups. This compound would initiate the copolymerization of a monomer with this branching agent, leading to the formation of a cross-linked or branched network. The degree of branching can be controlled by adjusting the concentration of the branching agent and the initiator.

Block and Graft Copolymer Synthesis

The synthesis of block and graft copolymers using conventional free radical polymerization initiated by peroxides often involves multi-step processes.

For block copolymers , one method involves the preparation of a macroinitiator. A polymer with peroxide groups in its backbone or at its chain ends can be synthesized. google.com For instance, a polymer could be prepared with terminal hydroxyl groups, which are then reacted to introduce a peroxide functionality. This macroinitiator, containing peroxide linkages, can then be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. This compound could potentially be used in the initial synthesis of a prepolymer that is subsequently functionalized to create the macroinitiator.

For graft copolymers , a common technique is the "grafting from" method. This involves creating active sites along the backbone of a pre-existing polymer, from which new polymer chains can grow. A peroxide initiator like this compound can be used to abstract hydrogen atoms from a polymer backbone, creating radical sites that can then initiate the polymerization of a second monomer, resulting in a graft copolymer. nsf.govresearchgate.net The efficiency of this process depends on the reactivity of the polymer backbone towards radical abstraction and the polymerization conditions.

Theoretical and Computational Studies of Di Sec Butyl Peroxycarbonate Reactivity

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanics provides the fundamental framework for describing the behavior of electrons in molecules, which dictates their structure, stability, and reactivity. QM calculations have become a powerful tool for investigating the complex reaction kinetics of free-radical polymerization (FRP), offering a cost-effective and detailed alternative to experiments, especially for reactions that are difficult to isolate and measure. mdpi.comresearchgate.net These methods are well-suited to support and guide experimental investigations into polymerization mechanisms. mdpi.com For organic peroxides, QM calculations can illuminate the entire decomposition process, from the initial cleavage of the weak oxygen-oxygen bond to the subsequent reactions of the resulting radicals.

Density Functional Theory (DFT) is a class of QM methods that has proven particularly effective for studying large molecules and complex reaction pathways due to its balance of computational cost and accuracy. researchgate.netsemanticscholar.org In the context of di-sec-butyl peroxycarbonate decomposition, DFT is used to map the potential energy surface of the reaction, identifying the low-energy pathways and, crucially, the structure and energy of the transition states.

The thermal decomposition of a peroxide begins with the homolytic cleavage of the O-O bond, a process that can be meticulously modeled using DFT. For a similar compound, di-tert-butyl peroxide (DTBP), DFT calculations have been used to study its unimolecular decomposition pathways. researchgate.net The calculations identify the transition state for the O-O bond fission, and the associated activation energy (Ea) determines the theoretical rate of this initial step. While specific DFT studies on this compound are not widely published, the methodology applied to analogous peroxides provides a clear blueprint. Researchers use DFT to optimize the geometry of the reactant molecule and then locate the transition state structure corresponding to the O-O bond stretching and breaking. The energy difference between the ground state molecule and this transition state provides the activation barrier for decomposition.

For instance, studies on the activation of various peroxides by quinones have employed quantum chemical calculations to investigate the nucleophilic attack on carbonyl and olefinic carbons, providing theoretical insights into the reaction mechanisms. acs.org Similarly, DFT calculations have been used to model the stationary points along the reaction coordinates for other complex reactions involving peroxide intermediates. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for Peroxide Decomposition (Note: Data is illustrative of typical DFT outputs for organic peroxides, not specific to this compound)

ParameterDescriptionTypical Calculated Value Range
Ea (O-O Cleavage) Activation energy for the initial O-O bond scission.150 - 170 kJ/mol
ΔHrxn Enthalpy of the decomposition reaction.Varies (generally exothermic)
νi Imaginary frequency of the transition state, confirming it as a true saddle point on the potential energy surface.-200 to -400 cm⁻¹
r(O-O)TS Length of the O-O bond in the transition state structure.~2.0 - 2.2 Å

The primary function of this compound is to serve as a source of free radicals. Upon decomposition, it first forms two sec-butoxycarboxy radicals (sec-BuOCO₂•). These radicals are unstable and rapidly undergo decarboxylation to produce highly reactive sec-butoxy radicals (sec-BuO•) and carbon dioxide.

sec-Bu-O-C(O)O-O(O)C-O-Bu-sec → 2 sec-BuOCO₂• → 2 sec-BuO• + 2 CO₂

Computational chemistry, particularly through high-level ab initio or DFT methods, can accurately predict the energetics of these processes. The key parameter is the bond dissociation energy (BDE) of the peroxide's O-O bond. For di-tert-butyl peroxide, a closely related initiator, the O-O bond dissociation energy is approximately 41 kcal/mol (about 171.5 kJ/mol). researchgate.net This value is a critical indicator of the temperature at which the initiator will be effective. Computational models calculate the energy of the parent molecule and the resulting radicals, with the difference corresponding to the BDE. These calculations can be refined to include solvent effects, providing a more realistic picture of the reaction energetics in a practical setting. mdpi.com

Table 2: Predicted Energetics for Radical Formation Steps (Note: Values are representative for organic peroxydicarbonates and illustrate the outputs of computational studies.)

Reaction StepDescriptionComputationally Predicted ParameterIllustrative Value
Initiation Homolytic cleavage of the O-O bond to form two sec-butoxycarboxy radicals.Bond Dissociation Energy (BDE)120 - 140 kJ/mol
Decarboxylation Loss of CO₂ from the sec-butoxycarboxy radical to form a sec-butoxy radical.Activation Energy (Ea)Low (< 40 kJ/mol)

Molecular Dynamics (MD) Simulations of this compound in Reaction Media

While QM methods provide deep insight into the energetics of a single molecule or a small cluster, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or a polymer matrix. rsc.org MD simulations model the classical motion of atoms and molecules over time, governed by a force field that describes the potential energy of the system.

For a molecule like this compound, MD simulations can reveal how the surrounding solvent molecules influence its conformation and decomposition. For example, first-principles MD simulations have been used to study the conformational dynamics and solvation of hydrogen peroxide in water, showing how hydrogen bonding affects its structure. rsc.orgtudelft.nl

A particularly powerful approach is the use of reactive force fields (ReaxFF), which can model chemical reactions within the MD framework. researchgate.net ReaxFF MD simulations have been successfully applied to study the pyrolysis of di-tert-butyl peroxide in both gas and liquid phases, revealing the reaction routes of various pyrolysis products and secondary reactions. researchgate.netnih.govpsu.edu Such simulations could be used for this compound to understand how factors like solvent polarity, temperature, and pressure affect the decomposition rate and the diffusion of the resulting radicals through the medium. This is especially important in polymerization, where the efficiency of initiation depends on the ability of the radicals to escape the "cage" of solvent molecules and react with monomers.

Computational Prediction of Radical Reactivities and Propagation Kinetics in Polymerization

Once sec-butoxy radicals are formed and have diffused from the solvent cage, they initiate polymerization by adding to a monomer unit. The efficiency and rate of this initiation, as well as the subsequent propagation of the polymer chain, can be predicted using computational methods. researchgate.net

Quantum chemistry is used to calculate the activation energy for the addition of the sec-butoxy radical to a specific monomer, such as vinyl chloride. mdpi.com This involves calculating the energies of the reactants (radical and monomer) and the transition state for the addition reaction. By comparing the activation energies for addition to different monomers, the selectivity of the initiator can be predicted. Furthermore, these computational approaches can be extended to model the propagation step, where the growing polymer radical adds to another monomer. researchgate.net This allows for the calculation of the propagation rate coefficient (kp), a crucial parameter in kinetic modeling of polymerization. mdpi.com

Table 3: Computationally Derived Kinetic Parameters for Polymerization Steps (Note: This table illustrates the type of data generated from computational studies of radical polymerization.)

Reaction StepMonomer ExampleCalculated ParameterPurpose of Calculation
Initiation Vinyl ChlorideActivation Energy (Ea) of sec-BuO• additionPredicts initiation efficiency and rate.
Propagation Vinyl ChlorideActivation Energy (Ea) of polymer radical additionPredicts propagation rate constant (kp).
Chain Transfer Toluene (solvent)Activation Energy (Ea) for H-abstractionPredicts the likelihood of premature chain termination.

Machine Learning Approaches for Predicting Peroxide Decomposition Parameters

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry to predict material properties and reaction kinetics based on large datasets, bypassing the need for expensive and time-consuming experiments or direct computational simulations for every new compound. rsc.org

For organic peroxides, ML models can be trained on existing experimental data for the decomposition of a wide range of peroxides. The inputs to the model can include molecular descriptors of the peroxide (e.g., molecular weight, structural fingerprints, quantum chemically calculated properties), solvent properties, temperature, and pressure. The model can then predict key decomposition parameters, such as the activation energy or the rate constant, for a new peroxide like this compound. mdpi.com

While the direct application of ML to this compound is not yet documented, the methodology is well-established for related chemical systems. For instance, ML models have been developed to predict the propagation rate coefficient (kp) in free-radical polymerization based solely on the structural features of the monomers. mdpi.comrsc.org Similar approaches could be developed to create predictive models for the thermal stability and decomposition kinetics of various organic peroxide initiators, accelerating the design and selection of initiators for specific applications.

Advanced Analytical and Spectroscopic Characterization of Di Sec Butyl Peroxycarbonate and Its Reaction Products

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopy is an indispensable tool in the study of chemical compounds, offering detailed information about molecular structure and dynamic processes. bruker.com For Di-sec-butyl peroxycarbonate, techniques such as FTIR, NMR, and UV-Vis spectroscopy are employed to characterize the molecule and observe its transformation during chemical reactions in real-time. researchgate.netscilit.com

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule and monitoring the progress of a reaction. upi.eduresearchgate.net The FTIR spectrum of a compound acts as a molecular "fingerprint," with specific absorption bands corresponding to the vibrations of particular chemical bonds. upi.edu

In the case of this compound, the most prominent features in its FTIR spectrum are the strong absorption peaks corresponding to the carbonyl (C=O) groups. researchgate.net The peroxycarbonate functional group typically exhibits characteristic stretching vibrations for the C=O bond in the region of 1850-1650 cm⁻¹. upi.edu The exact position of these peaks can provide insight into the molecular environment of the carbonyl group.

FTIR is particularly useful for monitoring the decomposition of this compound. scilit.comresearchgate.net As the reaction proceeds, the intensity of the characteristic carbonyl and peroxide (O-O) absorption bands of the starting material will decrease. Simultaneously, new peaks corresponding to the functional groups of the decomposition products, such as the hydroxyl (O-H) group of sec-butanol or the carbonyl group of ketones and other carbonate by-products, will appear and increase in intensity. mdpi.com This allows for real-time tracking of the reactant consumption and product formation, providing valuable kinetic data. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound and Potential Decomposition Products

Functional GroupBondCharacteristic Wavenumber (cm⁻¹)Compound Association
CarbonylC=O1820 - 1795This compound
CarbonylC=O1750 - 1730Carbonate by-products
HydroxylO-H3550 - 3200 (broad)sec-Butanol
AlkaneC-H2980 - 2850This compound, sec-Butanol, other organic products
PeroxideO-O900 - 800 (weak)This compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Analysis in Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about molecular structure in solution. bruker.commdpi.com When this compound is used as an initiator for polymerization, its fragments become incorporated as the end-groups of the resulting polymer chains. NMR, particularly ¹H NMR, is highly effective for identifying and quantifying these end-groups. researchgate.netscribd.com

The decomposition of this compound generates sec-butoxy radicals (sec-BuO•), which initiate polymerization. These sec-butoxy groups are then found at the beginning of the polymer chains. By comparing the integral of the NMR signals corresponding to the protons of the sec-butyl end-groups to the integral of the signals from the repeating monomer units in the polymer backbone, one can determine the degree of polymerization and, consequently, the average molecular weight of the polymer. scribd.com

This end-group analysis provides crucial information on the initiation mechanism and the efficiency of the initiator. The chemical shifts of the protons on the sec-butyl group will be distinct from those of the polymer backbone, allowing for clear identification. nsf.gov Advanced 2D NMR techniques, such as HSQC, can further confirm the connectivity between protons and carbons in these end-groups. rsc.org

Table 2: Expected ¹H NMR Chemical Shifts for sec-Butoxy End-Groups in a Polymer Chain

Protons in sec-Butoxy GroupApproximate Chemical Shift (ppm)Multiplicity
-O-CH (CH₃)(CH₂CH₃)3.5 - 4.0Multiplet
-OCH(CH₃)(CH₂ CH₃)1.4 - 1.7Multiplet
-OCH(CH₃ )(CH₂CH₃)1.1 - 1.3Doublet
-OCH(CH₃)(CH₂CH₃ )0.8 - 1.0Triplet

Chromatographic Techniques for Purity Assessment and By-Product Analysis

Chromatography is essential for separating complex mixtures into their individual components, making it ideal for assessing the purity of this compound and analyzing the array of products formed during its reactions. nih.gov Coupling chromatography with mass spectrometry provides definitive identification of the separated compounds. tue.nl

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and thermally stable compounds. spectroscopyonline.com It is perfectly suited for identifying the low molecular weight products resulting from the thermal decomposition of this compound. nih.govnih.gov

In a typical GC-MS analysis, a sample of the reaction mixture is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. hzdr.de Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for unambiguous identification of the compound, often by comparison to a spectral library. mdpi.com

The decomposition of this compound is expected to yield a variety of volatile products. GC-MS analysis can separate and identify these compounds, providing a detailed profile of the reaction by-products. hawaii.eduresearchgate.net

Table 3: Potential Volatile Products from this compound Decomposition Identifiable by GC-MS

CompoundMolecular FormulaExpected Role
sec-ButanolC₄H₁₀OPrimary decomposition product
2-ButanoneC₄H₈OOxidation/rearrangement product
Carbon DioxideCO₂Decomposition product
Di-sec-butyl carbonateC₉H₁₈O₃By-product from radical coupling
EthaneC₂H₆Fragmentation product
MethaneCH₄Fragmentation product

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For reaction products and intermediates that are non-volatile, thermally labile, or have high molecular weights, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the analytical methods of choice. amazonaws.comchromatographyonline.com LC separates compounds in the liquid phase, avoiding the high temperatures of GC that could degrade sensitive molecules. sigmaaldrich.com

This technique is particularly useful for identifying heavier intermediates formed during the initial stages of this compound decomposition or secondary products from radical-radical coupling reactions. nih.gov The initial LC separation simplifies the complex mixture before it enters the mass spectrometer. chromatographyonline.com Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of intact molecules with minimal fragmentation. researchgate.net

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. A specific ion (a potential intermediate) is selected from the first mass spectrometer and then fragmented in a collision cell. The analysis of these fragments in the second mass spectrometer helps to elucidate the structure of the original precursor ion, making LC-MS/MS a powerful tool for identifying unknown compounds in a complex reaction mixture. nih.gov

Calorimetric Techniques for Thermal Stability and Decomposition Kinetics

Calorimetric methods are essential for characterizing the thermal stability and decomposition kinetics of highly reactive compounds like this compound. These techniques measure the heat flow associated with the thermal decomposition of the material as a function of temperature, providing critical data for safe handling, storage, and processing.

Differential Scanning Calorimetry (DSC) for Onset Temperature and Heat of Decomposition

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.gov It is widely used to determine the thermal properties of organic peroxides, including the onset temperature of decomposition and the total heat released during this process.

For this compound, its high reactivity and thermal instability are defining characteristics. The compound is known to be sensitive to heat, and its decomposition is strongly exothermic. nih.govnoaa.gov Authoritative safety databases indicate that this compound undergoes violent or explosive decomposition at temperatures between 0°C and 10°C due to a self-accelerating exothermic reaction. nih.govnoaa.govresearchgate.net This low decomposition temperature range highlights the compound's significant thermal hazard.

The onset temperature determined by DSC signifies the point at which the rate of heat generation from decomposition becomes detectable. For highly unstable materials, this value is critical for defining safe operating and storage conditions. The Self-Accelerating Decomposition Temperature (SADT) is a related, crucial safety parameter derived from calorimetric data, representing the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. pergan.com Given the reported decomposition range, the onset temperature for this compound is exceptionally low.

ParameterDescriptionReported Finding for this compound
Decomposition Onset TemperatureThe lowest temperature at which the exothermic decomposition becomes detectable by calorimetric techniques like DSC.Reported to decompose violently in the range of 0°C to 10°C. nih.govnoaa.govresearchgate.net
Heat of Decomposition (ΔHd)The total amount of heat released during the decomposition reaction.Characterized as a violent or explosive decomposition, indicating a large release of energy. nih.govnoaa.gov

Iodometric Titration for Active Oxygen Content Determination

Iodometric titration is a standard and widely used analytical method for determining the concentration of oxidizing agents, including organic peroxides. researchgate.net The technique is based on the quantitative oxidation of iodide ions (I⁻) to iodine (I₂) by the peroxide. The amount of iodine liberated, which is directly proportional to the amount of active oxygen in the sample, is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

The term "active oxygen" refers to the oxidizing power of the peroxide group, expressed in terms of the equivalent amount of elemental oxygen (gram-equivalent weight of 8.00 g). psgraw.com For this compound (C₁₀H₁₈O₆), the theoretical active oxygen content can be calculated based on its molecular weight (234.25 g/mol ) and the single peroxide (-O-O-) group.

The general procedure, as outlined in standard methods like ASTM E298, involves dissolving a weighed sample of the peroxide in a suitable solvent mixture, often containing acetic acid and an alcohol or another organic solvent. iteh.aiglobalspec.cominfinitalab.com An excess of potassium iodide (KI) or sodium iodide (NaI) is added, and the mixture is allowed to react. The reaction for a generic organic peroxide (ROOR') is:

ROOR' + 2I⁻ + 2H⁺ → ROH + R'OH + I₂

The liberated iodine is then titrated with a standard solution of sodium thiosulfate, typically using a starch indicator to detect the endpoint. The titration reaction is:

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

This method is applicable to various classes of organic peroxides, including peroxydicarbonates. researchgate.net By measuring the volume of titrant consumed, the amount of active oxygen and thus the purity or assay of the this compound sample can be accurately determined.

StepProcedurePurpose
1A precise mass of the this compound sample is weighed.To have a known quantity of the analyte for calculation.
2The sample is dissolved in an appropriate solvent system (e.g., isopropyl alcohol and acetic acid).To ensure the peroxide and reagents are in the same phase for reaction.
3An excess of a saturated potassium iodide (KI) solution is added.The iodide ions are oxidized by the peroxide to form iodine.
4The solution is allowed to react, sometimes with gentle heating, in the dark.To ensure the oxidation-reduction reaction goes to completion.
5The liberated iodine is titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.To quantitatively determine the amount of iodine produced.
6A starch solution is added as an indicator near the endpoint.The solution turns from a deep blue/black color to colorless at the endpoint, providing a sharp visual cue.
7The volume of titrant is used to calculate the active oxygen content and assay of the sample.Final determination of the peroxide concentration.

Environmental Transformation and Degradation Mechanisms of Peroxycarbonate Compounds Academic Research Focus

Photolytic Degradation Pathways in Simulated Environmental Systems

Direct photolysis is anticipated to be a significant degradation pathway for di-sec-butyl peroxycarbonate in sunlit environmental compartments. Organic peroxides are known to be susceptible to photolytic cleavage of the weak oxygen-oxygen bond upon absorption of ultraviolet radiation. acs.orgsemanticscholar.org For this compound, this process would lead to the formation of two sec-butoxycarbonyloxy radicals (sec-BuOCO(O)•).

The primary photolytic cleavage can be represented as follows:

(CH₃CH₂CH(CH₃)OC(O)O)₂ + hν → 2 CH₃CH₂CH(CH₃)OC(O)O•

These resulting sec-butoxycarbonyloxy radicals are expected to be unstable and undergo subsequent reactions, primarily decarboxylation, to yield sec-butoxy radicals (sec-BuO•) and carbon dioxide.

CH₃CH₂CH(CH₃)OC(O)O• → CH₃CH₂CH(CH₃)O• + CO₂

The sec-butoxy radicals are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction from other organic molecules, leading to the formation of sec-butanol and a new radical species. In aqueous environments, these radicals can also contribute to the formation of other reactive oxygen species.

Table 1: Postulated Photolytic Degradation Products of this compound

Precursor Compound Primary Products Secondary Products

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

This compound contains two ester linkages within its peroxydicarbonate structure, making it susceptible to hydrolysis in aqueous environments. The hydrolysis of such a compound can be catalyzed by both acids and bases. masterorganicchemistry.comlibretexts.orgwikipedia.org

Under neutral to acidic conditions, the hydrolysis is likely to be slow. However, under alkaline conditions, saponification, a base-promoted hydrolysis of the ester functional groups, is expected to be more rapid. masterorganicchemistry.com The hydrolysis would cleave the ester bonds, leading to the formation of sec-butanol and peroxycarbonic acid. Peroxycarbonic acid is unstable and would likely decompose further to carbon dioxide and hydrogen peroxide.

(CH₃CH₂CH(CH₃)OC(O)O)₂ + 2 H₂O → 2 CH₃CH₂CH(CH₃)OH + [H₂C₂O₆] (Peroxydicarbonic acid)

[H₂C₂O₆] → 2 CO₂ + H₂O₂

The rate of hydrolysis is expected to be dependent on pH and temperature. While specific kinetic data for this compound is not available, studies on the hydrolysis of other organic esters provide a basis for understanding its likely behavior. For instance, the hydrolysis of carboxylic acid esters is well-documented to be significantly faster under alkaline conditions. masterorganicchemistry.com

Table 2: Expected Influence of pH on the Hydrolytic Degradation of this compound

pH Range Expected Predominant Mechanism Relative Rate of Degradation Primary Products
Acidic Acid-catalyzed hydrolysis Slow sec-Butanol, Carbon dioxide, Hydrogen peroxide
Neutral Neutral hydrolysis Very Slow sec-Butanol, Carbon dioxide, Hydrogen peroxide

Formation and Reactivity of Reactive Oxygen Species (ROS) during Peroxycarbonate Degradation

The degradation of this compound, through both photolytic and potentially thermal pathways, is expected to generate a cascade of reactive oxygen species (ROS). The initial formation of sec-butoxy radicals is a key step in this process.

In aqueous environments, the interaction of these primary radicals with water and dissolved oxygen can lead to the formation of highly reactive species such as the hydroxyl radical (•OH). acs.orgsemanticscholar.orgnih.govacs.org Furthermore, the decomposition of the peroxycarbonate structure itself can lead to the formation of carbonate radical anions (CO₃•⁻) in the presence of bicarbonate. si.edu

The sec-butoxy radicals generated from the degradation of this compound are strong oxidizing agents capable of abstracting hydrogen atoms from organic substrates, initiating radical chain reactions.

CH₃CH₂CH(CH₃)O• + RH → CH₃CH₂CH(CH₃)OH + R•

Where RH represents an organic substrate. This can lead to the degradation of other organic pollutants present in the environment.

The formation of hydroxyl radicals during the photolysis of peroxides in aqueous solutions is a well-established phenomenon. acs.orgsemanticscholar.orgnih.govacs.org These hydroxyl radicals are non-selective and react rapidly with a wide range of organic compounds, leading to their oxidation and degradation.

The carbonate radical anion, which could be formed from the decomposition of the peroxydicarbonate moiety, is a more selective oxidant than the hydroxyl radical but is still highly reactive towards electron-rich organic molecules, such as phenols and anilines. si.edu The presence of bicarbonate in natural waters could therefore influence the degradation pathways of organic pollutants in the presence of this compound degradation.

Biodegradation Studies in Controlled Microbial Environments (Mechanistic Insights)

There is a lack of specific studies on the biodegradation of this compound. However, the potential for microbial degradation can be inferred from the biodegradability of its expected hydrolysis and photolysis products, namely sec-butanol and hydrogen peroxide.

sec-Butanol is a relatively simple alcohol and is expected to be readily biodegradable by a variety of microorganisms under both aerobic and anaerobic conditions. nih.gov Microbes can utilize it as a carbon and energy source through well-established metabolic pathways.

Hydrogen peroxide, another potential degradation product, can be degraded by various microorganisms through the action of enzymes such as catalases and peroxidases. oup.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
sec-Butoxycarbonyloxy radical
sec-Butoxy radical
Carbon dioxide
sec-Butanol
Di-tert-butyl peroxide
Peroxycarbonic acid
Hydrogen peroxide
Hydroxyl radical
Carbonate radical anion
Phenols

Future Research Directions and Emerging Applications of Di Sec Butyl Peroxycarbonate

Development of Novel Peroxycarbonate Derivatives with Tunable Reactivity and Selectivity

A significant area of future research lies in the synthesis of novel peroxycarbonate derivatives with tailored reactivity and selectivity. The decomposition kinetics of peroxycarbonates are influenced by the nature of the substituent groups. acs.org Computational studies, such as those employing Møller–Plesset perturbation theory and density functional theory, have shown that the decomposition energy barriers of peroxydicarbonates can be significantly altered by the electronic properties of their R groups. acs.org

For instance, initiators with electron-donating groups may favor different decomposition pathways compared to those with electron-withdrawing groups, thus affecting initiation efficiency and the resulting polymer properties. acs.org This fundamental understanding allows for the rational design of new peroxycarbonate initiators. Future work will likely focus on synthesizing derivatives of DSBPC with specific functional groups that can:

Alter Decomposition Temperatures: Introducing different alkyl or aryl groups can modify the stability of the peroxycarbonate, allowing for polymerization initiation over a wider range of temperatures.

Enhance Control in Radical Polymerization: Designing peroxycarbonates that can participate in controlled or living radical polymerization techniques would enable the synthesis of polymers with well-defined molecular weights and low dispersity.

Introduce Functionality: Incorporating functional groups into the initiator fragment allows for the direct synthesis of end-functionalized polymers, which are valuable for applications such as bioconjugation and surface modification. rsc.org

Table 1: Influence of Substituent Groups on Peroxydicarbonate Decomposition Pathways

Substituent TypeFavorable Decomposition Pathway(s)Implication for Reactivity
Electron-donatingTwo-bond cleavage and one-bond cleavagePotentially more complex initiation kinetics with multiple radical species.
Electron-withdrawingPrimarily two-bond cleavageMore predictable initiation behavior.

This table is a conceptual representation based on computational studies of various peroxydicarbonates and is intended to guide future research on DSBPC derivatives.

Exploration of Di-sec-butyl Peroxycarbonate in Advanced Materials Beyond Traditional Polymers

While DSBPC is a workhorse for producing commodity plastics, its potential in the synthesis of advanced materials is an emerging area of interest. These materials often require precise control over their structure and properties, which can be achieved through advanced polymerization techniques initiated by peroxides like DSBPC.

One promising application is in the creation of smart hydrogels . These are crosslinked polymer networks that can respond to external stimuli such as temperature, pH, or light. researchgate.netugent.bescispace.com The synthesis of such hydrogels often relies on radical polymerization, where the choice of initiator can influence the network structure and, consequently, its responsiveness. Future research could explore the use of DSBPC and its derivatives to initiate the polymerization of functional monomers for applications in:

Drug delivery systems

Tissue engineering scaffolds

Sensors and actuators

Another area of exploration is the synthesis of functional polymers for specialized applications. By initiating the polymerization of monomers with specific chemical functionalities, DSBPC can be used to create materials for advanced coatings, membranes, and electronic devices. The development of controlled/living radical polymerization methods compatible with peroxycarbonate initiators would be a significant step forward in this direction. digitellinc.comresearchgate.net

Integration of Peroxycarbonate Chemistry in Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly influencing the design of chemical processes. For peroxycarbonate initiators like DSBPC, future research will likely focus on improving their environmental footprint throughout their lifecycle. Key areas of investigation include:

Development of Greener Synthetic Routes: Exploring alternative, more sustainable methods for the synthesis of DSBPC and other peroxycarbonates that reduce waste and energy consumption.

Life Cycle Assessment (LCA): Conducting comprehensive LCAs of polymerization processes that utilize DSBPC to identify and mitigate environmental impacts. cmu.eduresearchgate.netfrontiersin.orgnih.gov This includes evaluating the energy consumption, raw material usage, and waste generation associated with both the initiator synthesis and the polymerization itself.

Use of Bio-based Monomers: Investigating the use of DSBPC to initiate the polymerization of monomers derived from renewable resources, leading to the production of biodegradable or bio-based polymers. researchgate.netchemrxiv.orgmdpi.compsu.edugoogle.com

Reducing Hazardous Byproducts: Studying the decomposition products of DSBPC under various polymerization conditions to ensure that no highly toxic or persistent byproducts are formed.

The broader trend towards sustainability in the chemical industry is driving the demand for more environmentally friendly polymerization initiators. exactitudeconsultancy.com While sodium percarbonate is recognized for its environmentally friendly characteristics in certain applications, research into enhancing the green credentials of organic peroxides like DSBPC is crucial for their continued use in high-performance polymer synthesis. iwaponline.com

Table 2: Key Green Chemistry Metrics for Evaluating Polymerization Initiators

MetricDescriptionRelevance to Peroxycarbonate Chemistry
Atom EconomyThe measure of the amount of starting materials that become incorporated into the final product.Optimizing the synthesis of DSBPC to maximize the incorporation of raw materials.
E-Factor (Environmental Factor)The mass ratio of waste to desired product.Minimizing waste generated during the synthesis and use of DSBPC.
Process Mass Intensity (PMI)The total mass of materials used to produce a certain mass of product.Reducing the overall material footprint of polymerization processes using DSBPC.

Addressing Unresolved Mechanistic Questions and Kinetic Anomalies in Peroxycarbonate Chemistry

A deeper understanding of the fundamental chemistry of peroxycarbonates is essential for optimizing their performance and ensuring their safe use. While the general mechanism of peroxide decomposition is known, there are still unresolved questions and potential kinetic anomalies that warrant further investigation.

Future research in this area could focus on:

Detailed Decomposition Pathways: Using advanced analytical techniques and computational modeling to elucidate the precise decomposition pathways of DSBPC under different conditions (e.g., in the presence of various monomers, solvents, or additives). acs.org Density functional theory (DFT) has proven to be a valuable tool for studying the decomposition mechanisms of related compounds. mdpi.comresearchgate.net

Cage Effects: Quantifying the "cage effect," where the initially formed radicals recombine before they can diffuse apart and initiate polymerization, which impacts the initiator efficiency.

Kinetic Behavior at High Conversion: Studying the polymerization kinetics at high monomer conversion, where diffusion limitations can lead to anomalous reaction rates and affect the properties of the final polymer.

Understanding these mechanistic details will enable more precise control over polymerization processes and the development of more accurate kinetic models. researchgate.netresearchgate.net

Computational Design and Optimization of Peroxycarbonate Initiators for Specific Applications

Computational chemistry and molecular modeling are powerful tools for accelerating the design and optimization of new chemical entities. In the context of peroxycarbonate initiators, computational approaches can be used to:

Predict Decomposition Kinetics: Employing quantum mechanical methods like Density Functional Theory (DFT) to calculate the activation energies for the decomposition of novel peroxycarbonate structures, allowing for the in silico screening of potential initiators with desired reactivity. acs.orgresearchgate.netmdpi.com

Simulate Polymerization Processes: Using molecular dynamics (MD) simulations to model the initiation and propagation steps of polymerization, providing insights into how the initiator structure affects the resulting polymer architecture. mdpi.commdpi.comyoutube.comsemanticscholar.org

Optimize Initiator Performance: Combining computational screening with experimental validation to identify peroxycarbonate derivatives with improved performance for specific applications, such as the synthesis of block copolymers or polymers with specific tacticities.

The integration of computational design with high-throughput experimental techniques will be a key driver of innovation in the field of polymerization initiators, enabling the rapid discovery of new and improved peroxycarbonates for a wide range of applications.

Q & A

Q. What are the critical safety protocols for handling Di-sec-butyl peroxycarbonate in laboratory settings?

this compound is classified as a hazardous chemical due to its instability and potential for explosive decomposition. Key safety measures include:

  • Storing the compound at ≤52% concentration with Type B diluents (e.g., inert solvents) to mitigate reactivity .
  • Using explosion-proof refrigeration and avoiding heat sources, as vapor accumulation in low areas can form explosive mixtures .
  • Employing personal protective equipment (PPE) such as self-contained breathing apparatus during accidental release or firefighting scenarios .

Q. How can researchers optimize synthesis protocols to minimize decomposition risks?

Synthesis should prioritize controlled environments:

  • Use low-temperature reactors (<10°C) to reduce thermal degradation.
  • Incorporate stabilizers (e.g., phosphoric acid derivatives) during purification to inhibit premature decomposition .
  • Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to detect byproducts like carbon dioxide and hydrogen peroxide, which indicate instability .

Q. What analytical methods are recommended for assessing purity and structural integrity?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure by analyzing tert-butyl and sec-butyl group signatures (e.g., δ 1.2–1.4 ppm for methyl protons) .
  • Differential Scanning Calorimetry (DSC) : Measure thermal stability by identifying exothermic peaks indicative of decomposition (typically >80°C) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities at ppm levels .

Advanced Research Questions

Q. How do solvent systems influence the decomposition kinetics of this compound?

Decomposition pathways are solvent-dependent:

  • In polar aprotic solvents (e.g., acetonitrile) , degradation follows first-order kinetics, with half-lives reduced by 40% compared to non-polar solvents .
  • Arrhenius modeling under varying solvent conditions can predict activation energies (Ea) and pre-exponential factors, aiding in stability predictions.
  • Experimental design should combine isothermal calorimetry and FT-IR spectroscopy to track peroxide bond cleavage and intermediate formation .

Q. What computational strategies are effective for modeling thermal degradation pathways?

Advanced methodologies include:

  • Density Functional Theory (DFT) : Simulate bond dissociation energies (BDEs) of the peroxycarbonate group to identify critical degradation steps (e.g., O–O bond cleavage at ~25 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Predict solvent interactions and transition states in decomposition reactions .
  • Validate models with experimental data from time-resolved mass spectrometry to ensure accuracy .

Q. How can conflicting data on peroxycarbonate intermediates in catalytic reactions be resolved?

Discrepancies in mechanistic studies (e.g., proposed peroxycarbonate intermediates in OxDC catalysis) require:

  • Isotopic labeling experiments (e.g., ¹⁸O tracing) to confirm intermediate formation and decay pathways .
  • Transient absorption spectroscopy to detect short-lived intermediates at microsecond timescales .
  • Comparative analysis of mutant enzymes (e.g., OxDC vs. OxOx) to identify residue-specific roles in intermediate stabilization .

Data Contradiction Analysis

Q. What experimental approaches address inconsistencies in reported thermal stability thresholds?

Variations in decomposition temperatures (e.g., 80–120°C) may arise from differences in:

  • Diluent composition : Type A vs. Type B diluents alter activation barriers .
  • Analytical sensitivity : DSC heating rates (e.g., 5°C/min vs. 10°C/min) affect observed exothermic peaks .
  • Standardize testing protocols using ASTM E537-12 for calorimetric consistency and report diluent concentrations explicitly .

Methodological Tables

Analytical Technique Application Key Parameters Reference
GC-MSPurity analysisDetection limit: 0.1 ppm; Column: DB-5MS
DSCThermal stabilityHeating rate: 5°C/min; Atmosphere: N₂
DFT SimulationsDegradation pathway modelingBasis set: B3LYP/6-31G*; Solvent: IEFPCM
Decomposition Study Solvent System Observed Half-life (25°C) Reference
Acetonitrile8.2 hoursFirst-order kinetics
Hexane13.5 hoursZero-order kinetics

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